molecular formula C11H22N2O4S2 B14290726 1-[Diazo(3-methylbutane-1-sulfonyl)methanesulfonyl]-3-methylbutane CAS No. 138529-90-5

1-[Diazo(3-methylbutane-1-sulfonyl)methanesulfonyl]-3-methylbutane

Cat. No.: B14290726
CAS No.: 138529-90-5
M. Wt: 310.4 g/mol
InChI Key: INVPZZAWURTZET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[Diazo(3-methylbutane-1-sulfonyl)methanesulfonyl]-3-methylbutane is a diazo compound characterized by the presence of a diazo group (-N=N-) attached to a sulfonyl group. Diazo compounds are known for their versatility in organic synthesis, particularly due to their ability to form carbenes, which are highly reactive intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diazo compounds typically involves the diazo transfer reaction, where a diazo group is transferred from a donor molecule to an acceptor molecule. One of the most common methods for preparing diazo compounds is the Regitz diazo transfer, which uses sulfonyl azides as diazo donors . The reaction conditions often involve the use of a base to facilitate the transfer.

Industrial Production Methods

Industrial production of diazo compounds can be challenging due to the potential hazards associated with sulfonyl azides, which are explosive. recent advancements have led to the development of safer protocols, such as the ‘sulfonyl-azide-free’ (SAFE) method, which allows for the production of diazo compounds in aqueous media without the need for hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

1-[Diazo(3-methylbutane-1-sulfonyl)methanesulfonyl]-3-methylbutane can undergo various types of reactions, including:

    Oxidation: The diazo group can be oxidized to form nitrogen gas and a carbene intermediate.

    Reduction: The diazo group can be reduced to form an amine.

    Substitution: The diazo group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as peroxides or metal catalysts can be used.

    Reduction: Reducing agents like hydrogen gas or metal hydrides are commonly employed.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include carbenes, amines, and substituted derivatives, depending on the type of reaction and the reagents used.

Scientific Research Applications

1-[Diazo(3-methylbutane-1-sulfonyl)methanesulfonyl]-3-methylbutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[Diazo(3-methylbutane-1-sulfonyl)methanesulfonyl]-3-methylbutane involves the formation of a carbene intermediate upon the loss of nitrogen gas. This carbene can then react with various substrates, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates.

Comparison with Similar Compounds

Similar Compounds

    1-Diazo-2-oxopropane: Another diazo compound used in organic synthesis.

    1-Diazo-3-oxobutane: Known for its use in cyclopropanation reactions.

    1-Diazo-4-oxopentane: Utilized in the synthesis of heterocyclic compounds.

Uniqueness

1-[Diazo(3-methylbutane-1-sulfonyl)methanesulfonyl]-3-methylbutane is unique due to its dual sulfonyl groups, which enhance its stability and reactivity compared to other diazo compounds. This makes it particularly useful in applications requiring high reactivity and selectivity.

Properties

CAS No.

138529-90-5

Molecular Formula

C11H22N2O4S2

Molecular Weight

310.4 g/mol

IUPAC Name

1-[diazo(3-methylbutylsulfonyl)methyl]sulfonyl-3-methylbutane

InChI

InChI=1S/C11H22N2O4S2/c1-9(2)5-7-18(14,15)11(13-12)19(16,17)8-6-10(3)4/h9-10H,5-8H2,1-4H3

InChI Key

INVPZZAWURTZET-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCS(=O)(=O)C(=[N+]=[N-])S(=O)(=O)CCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.